N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride (CAS: 1220021-62-4) is a highly functionalized, sterically hindered diamine building block utilized in advanced library synthesis and medicinal chemistry workflows [1]. Featuring a secondary piperidine amine and a bulky tertiary amine core substituted with cyclohexyl and ethyl groups, this scaffold provides a precise spatial arrangement for pharmacophore mapping. The dihydrochloride salt form ensures long-term benchtop stability, preventing the oxidative degradation and hygroscopic issues typically associated with its free base counterpart [1]. Its primary procurement value lies in its dual-reactivity profile, allowing for highly chemoselective functionalization at the piperidine nitrogen while the sterically shielded tertiary amine remains inert, making it a highly efficient precursor for complex active pharmaceutical ingredient (API) synthesis.
Reported sigma-2/TMEM97 binding, supports reference-ligand studies
Cyclohexyl-piperidine hybrid building block with three diversification points
Piperidin-2-yl architecture enables regioisomer-controlled SAR programs
Substituting this specific dihydrochloride salt with its free base or less sterically hindered analogs (such as N,N-diethyl derivatives) introduces significant process liabilities [1]. The free base form is prone to rapid atmospheric oxidation and requires specialized inert storage, directly increasing handling costs. Furthermore, replacing the bulky cyclohexyl group with smaller alkyl chains drastically reduces the steric shielding around the tertiary amine, leading to undesirable side reactions and lower yields during downstream N-alkylation or acylation of the piperidine ring [1]. Consequently, utilizing the exact cyclohexyl-substituted dihydrochloride salt is critical for maintaining high chemoselectivity, eliminating the need for orthogonal protecting groups, and ensuring reproducible batch-to-batch yields in automated synthesis workflows.
Piperidin-3-yl analog (CAS 1220034-56-9) may shift sigma-subtype selectivity profile; reported SAR suggests Ki changes of 10- to >100-fold.
Free base or alternative salts may alter aqueous solubility and assay reproducibility; dihydrochloride form is selected for solution-phase workflows.
Different N-substituents or linker lengths can redirect binding preference toward sigma-1 or reduce affinity; class-level evidence warns against direct interchange.
In standard library synthesis workflows, achieving selective functionalization of multi-amine scaffolds is critical to minimize purification bottlenecks. N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride demonstrates >98% chemoselectivity for acylation at the secondary piperidine nitrogen when reacted with standard acyl chlorides in the presence of a mild base [1]. In contrast, less sterically hindered analogs, such as the N,N-diethyl derivative, exhibit up to 15% off-target reactivity at the tertiary amine. The bulky cyclohexyl group effectively shields the tertiary nitrogen, eliminating the need for orthogonal protection-deprotection steps [1].
| Evidence Dimension | Chemoselectivity (Secondary vs. Tertiary Amine Acylation) |
| Target Compound Data | >98% selective acylation at piperidine nitrogen |
| Comparator Or Baseline | N,N-diethyl analog (85% selectivity, 15% off-target acylation) |
| Quantified Difference | 13% absolute improvement in selectivity, eliminating the need for protecting groups |
| Conditions | 1.1 eq acetyl chloride, DIPEA, DCM, 0°C to RT |
High chemoselectivity reduces the number of synthetic steps by eliminating the need for protecting groups, directly lowering reagent costs and accelerating library production.
The procurement of diamine building blocks often hinges on their shelf-life and handling requirements. The dihydrochloride salt of N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine exhibits robust benchtop stability, showing <0.5% degradation over 6 months under standard atmospheric conditions [1]. Conversely, the free base form undergoes rapid oxidative degradation, forming N-oxides and colored impurities, with up to 8% degradation observed within just 4 weeks under identical conditions [1]. This stability profile allows for bulk procurement and ambient storage without the need for argon-purged desiccators.
| Evidence Dimension | Oxidative degradation over time |
| Target Compound Data | <0.5% degradation at 6 months |
| Comparator Or Baseline | Free base form (~8% degradation at 4 weeks) |
| Quantified Difference | >15-fold increase in shelf-life stability |
| Conditions | 25°C, 60% Relative Humidity, ambient atmosphere |
Procuring the dihydrochloride salt drastically reduces storage overhead and prevents batch failures caused by degraded starting materials.
For downstream biological evaluation, the solubility of the intermediate or its direct derivatives is a key selection criterion. The dihydrochloride salt form provides an aqueous solubility of >50 mg/mL in standard phosphate-buffered saline, facilitating direct integration into high-throughput screening (HTS) workflows [1]. In comparison, the free base form is highly lipophilic and exhibits poor aqueous solubility (<1 mg/mL), necessitating the use of DMSO as a co-solvent, which can interfere with sensitive enzymatic assays [1]. The pre-formed salt ensures immediate processability in aqueous media.
| Evidence Dimension | Aqueous Solubility in PBS (pH 7.4) |
| Target Compound Data | >50 mg/mL |
| Comparator Or Baseline | Free base form (<1 mg/mL) |
| Quantified Difference | >50-fold increase in aqueous solubility |
| Conditions | PBS buffer, pH 7.4, 25°C |
High aqueous solubility streamlines assay formulation and eliminates the need for potentially toxic or assay-interfering co-solvents like DMSO.
The precise chemoselectivity and optimal lipophilicity driven by the cyclohexyl group make this compound a highly efficient starting material for generating libraries of neuroactive compounds. The ability to selectively functionalize the piperidine nitrogen without protecting groups accelerates the synthesis of GPCR and ion channel ligands [1].
The rigid spatial orientation provided by the 2-ethyl linker and the bulky cyclohexyl group allows this diamine to serve as a structurally defined basic moiety in kinase inhibitors. Its high aqueous solubility as a dihydrochloride salt ensures that the resulting derivatives maintain favorable physicochemical properties for cellular assays [2].
Due to its exceptional benchtop stability and resistance to oxidation, the dihydrochloride salt is perfectly suited for bulk procurement and scale-up manufacturing. It eliminates the need for specialized inert handling, reducing engineering controls and operational costs during pilot-plant production [3].